
3-Bromo-2,4,6-trichloro-8-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,4,6-trichloro-8-methoxyquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trichloro-8-methoxyquinoline typically involves the halogenation of a quinoline precursor. One common method is the bromination and chlorination of 8-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
3-Bromo-2,4,6-trichloro-8-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as aminoquinolines, thioquinolines, or alkoxyquinolines can be formed.
Oxidation Products: Quinoline N-oxides are common oxidation products.
Reduction Products: Dehalogenated quinolines are typical reduction products.
科学研究应用
3-Bromo-2,4,6-trichloro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of halogenated quinolines and their interactions with biological targets.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
作用机制
The mechanism of action of 3-Bromo-2,4,6-trichloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-hydroxy-8-methoxyquinoline
- 4-Bromo-6-methoxyquinoline
- 4-Bromo-3-chloro-7-methoxyquinoline
Uniqueness
3-Bromo-2,4,6-trichloro-8-methoxyquinoline is unique due to the presence of three chlorine atoms and one bromine atom, which confer distinct reactivity and biological activity compared to other halogenated quinolines. The specific substitution pattern enhances its potential for diverse applications in medicinal chemistry and material science.
属性
分子式 |
C10H5BrCl3NO |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
3-bromo-2,4,6-trichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H5BrCl3NO/c1-16-6-3-4(12)2-5-8(13)7(11)10(14)15-9(5)6/h2-3H,1H3 |
InChI 键 |
YLIRFPBPPKRBMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1N=C(C(=C2Cl)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


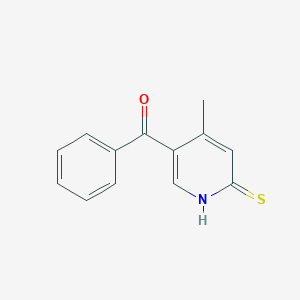
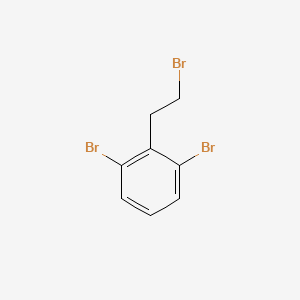
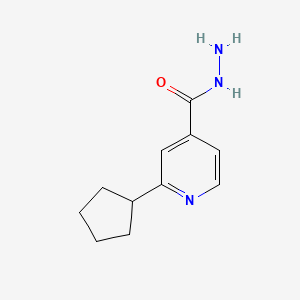
![5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13005522.png)
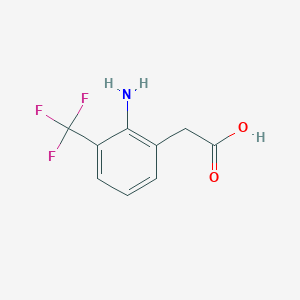
![(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13005539.png)
![methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13005548.png)

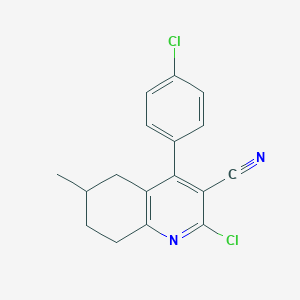
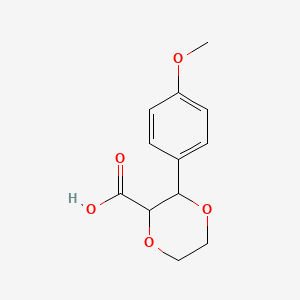
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)
![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
